1-(1,4-Dioxaspiro[4.11]hexadec-2-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE is a complex organic compound with the molecular formula C20H37NO2.
Preparation Methods
The synthesis of 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through the reaction of appropriate ketones with ethylene glycol under acidic conditions to form the dioxaspiro structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound .
Scientific Research Applications
1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE is unique due to its specific combination of a dioxaspiro core and a piperidine moiety. Similar compounds include:
1-({1,4-DIOXASPIRO[4.5]DECAN-2-YL}METHYL)PIPERIDINE: A smaller spirocyclic compound with similar reactivity but different physical properties.
1-({1,4-DIOXASPIRO[4.11]HEXADEC-2-YL}METHYL)PYRROLIDINE: A structurally related compound with a pyrrolidine ring instead of piperidine, leading to different biological activity.
These comparisons highlight the unique structural and functional attributes of 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H37NO2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.11]hexadecan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C20H37NO2/c1-2-4-6-9-13-20(14-10-7-5-3-1)22-18-19(23-20)17-21-15-11-8-12-16-21/h19H,1-18H2 |
InChI Key |
OIIPIUYWDFRYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OCC(O2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.